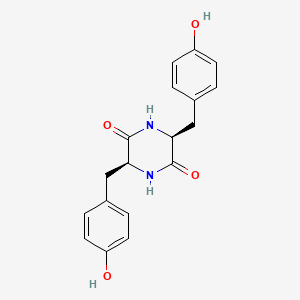

(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione

Vue d'ensemble

Description

BN-201 est un petit peptide moléculaire développé par Bionure, une société de biotechnologie, pour ses propriétés neuroprotectrices et de promotion de la myélinisation. Il est principalement étudié pour le traitement de maladies neurodégénératives telles que la sclérose en plaques, la névrite optique aiguë et le glaucome .

Méthodes De Préparation

La préparation de BN-201 implique des voies de synthèse complexesLes conditions de réaction comprennent souvent l’utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation de liaisons peptidiques et d’autres liaisons chimiques . Les méthodes de production industrielle de BN-201 sont encore en développement, car le composé est actuellement en phase d’essai clinique .

Analyse Des Réactions Chimiques

BN-201 subit plusieurs types de réactions chimiques, notamment :

Oxydation : BN-201 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de formes réduites.

Substitution : BN-201 peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

BN-201 a une large gamme d’applications de recherche scientifique :

Chimie : BN-201 est utilisé comme composé modèle pour étudier la synthèse des peptides et les agents neuroprotecteurs.

Biologie : Le composé est étudié pour son rôle dans la promotion de la différenciation neuronale et de la remyélinisation.

Médecine : BN-201 est en cours de développement comme agent thérapeutique pour les maladies neurodégénératives, en mettant l’accent sur la sclérose en plaques et la névrite optique aiguë

Applications De Recherche Scientifique

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione exhibits antimicrobial properties against various pathogens. It has been studied for its effectiveness against Mycobacterium tuberculosis. The compound acts by inhibiting specific enzymes involved in the biosynthesis of mycocyclosin, a peptide antibiotic produced by certain mycobacteria .

- Antioxidant Properties

- Potential Neuroprotective Effects

Case Studies and Research Findings

Mécanisme D'action

Le mécanisme d’action de BN-201 implique le ciblage des dommages cérébraux et de la neurodégénérescence. Contrairement aux médicaments immunomodulateurs conventionnels, BN-201 stimule la remyélinisation en différenciant les cellules progénitrices oligodendrocytaires en oligodendrocytes matures et en favorisant la formation de gaines de myéline autour des axones . Ce processus aide à protéger le système nerveux des dommages et inverse les dommages existants grâce à la réparation de la myéline .

Comparaison Avec Des Composés Similaires

BN-201 est unique dans sa double action de neuroprotection et de remyélinisation. Des composés similaires comprennent :

Nitrure de bore : Connu pour sa stabilité thermique et chimique, le nitrure de bore est utilisé dans les équipements à haute température et la fonderie des métaux.

Composés de bore avec des donneurs d’azote : Ces composés forment des complexes d’addition stables avec les bases de Lewis et sont utilisés dans diverses applications chimiques. BN-201 se distingue par son application spécifique dans la neuroprotection et la myélinisation, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives

Activité Biologique

(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione is an organic compound with the molecular formula C₁₈H₁₈N₂O₄. It belongs to the class of alpha amino acids and derivatives and features a piperazine ring substituted with two 4-hydroxybenzyl groups. The specific stereochemistry of this compound plays a crucial role in its biological activity and interactions.

The compound's structure is characterized by:

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 326.35 g/mol

- IUPAC Name : (3S,6S)-3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its interaction with cytochrome P450 enzymes. This interaction suggests potential roles in drug metabolism and therapeutic applications against various diseases, including tuberculosis.

Interaction with Cytochrome P450

The compound has been identified as a substrate for the enzyme cytochrome P450 CYP121 from Mycobacterium tuberculosis. This enzyme catalyzes the formation of carbon-carbon bonds between phenolic hydroxyl groups, indicating that this compound could play a significant role in drug metabolism pathways. The interaction with CYP121 enhances its potential as a therapeutic agent against tuberculosis .

Comparative Analysis

A comparison with structurally similar compounds reveals the unique biological activity of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3R,6R)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione | C₁₈H₁₈N₂O₄ | Different stereochemistry; potential variations in activity |

| 1-(4-Hydroxyphenyl)-piperazine | C₁₁H₁₃N₃O | Lacks dione functionality; simpler structure |

| 4-(Hydroxymethyl)phenyl-piperazine | C₁₂H₁₅N₂O₂ | Contains hydroxymethyl instead of hydroxybenzyl |

The unique stereochemistry and functional groups of this compound contribute to its distinctive biological activity compared to these similar compounds .

Study on Drug Metabolism

A study focused on the interaction of this compound with cytochrome P450 enzymes indicated that it could influence drug metabolism pathways significantly. The binding affinities and kinetic parameters were analyzed to provide insights into its therapeutic efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with various biological macromolecules. These simulations suggest strong binding interactions that could lead to potential therapeutic applications .

Toxicological Assessment

Toxicological assessments indicate that this compound exhibits low toxicity profiles in preliminary studies. It has passed Ames tests indicating it is not mutagenic .

Propriétés

Numéro CAS |

1361200-34-1 |

|---|---|

Formule moléculaire |

C25H38FN5O4 |

Poids moléculaire |

491.6 g/mol |

Nom IUPAC |

N-[2-[(2-amino-2-oxoethyl)-[3-(2-oxopyrrolidin-1-yl)propyl]amino]-2-oxoethyl]-2-[2-(2-fluorophenyl)ethylamino]-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C25H38FN5O4/c1-19(2)16-31(24(34)15-28-11-10-20-7-3-4-8-21(20)26)18-25(35)30(17-22(27)32)14-6-13-29-12-5-9-23(29)33/h3-4,7-8,19,28H,5-6,9-18H2,1-2H3,(H2,27,32) |

Clé InChI |

ODCKWAPNRBCXHV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O |

SMILES isomérique |

C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)O |

SMILES canonique |

CC(C)CN(CC(=O)N(CCCN1CCCC1=O)CC(=O)N)C(=O)CNCCC2=CC=CC=C2F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

cyclo(Tyr-Tyr) cyclo(tyrosyl-tyrosyl) dicyclotyrosine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.